2-Fluoro-5-(trifluoromethoxy)benzoic acid
Overview
Description
2-Fluoro-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a fluorine atom and a trifluoromethoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine and trifluoromethoxy groups onto a benzoic acid precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzoic acid derivative is treated with fluorinating agents and trifluoromethoxy sources under controlled conditions. For example, the reaction of 2-fluorobenzoic acid with trifluoromethoxy anion in the presence of a base can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or borane complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-5-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug discovery, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological effects .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluorobenzoic acid
Comparison: 2-Fluoro-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity. For instance, the trifluoromethoxy group can enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVUVGPLMTFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397336 | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-85-4 | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886497-85-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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